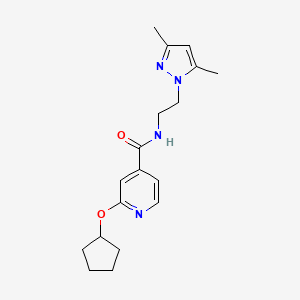

2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide

Description

2-(Cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide (hereafter referred to as Compound X) is a synthetic small molecule characterized by a pyridine core (isonicotinamide) substituted with a cyclopentyloxy group at the 2-position. The molecule further contains a pyrazole moiety linked via an ethylamine chain.

The compound’s crystallographic properties, such as bond angles and torsional conformations, have been analyzed using tools like the SHELX software suite, which is widely employed for small-molecule refinement .

Properties

IUPAC Name |

2-cyclopentyloxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-13-11-14(2)22(21-13)10-9-20-18(23)15-7-8-19-17(12-15)24-16-5-3-4-6-16/h7-8,11-12,16H,3-6,9-10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWNKQZZIOUCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=NC=C2)OC3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multiple steps:

Formation of the pyrazolyl intermediate: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group.

Cyclopentyloxy group introduction: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where a cyclopentanol derivative reacts with a suitable leaving group.

Coupling with isonicotinamide: The final step involves coupling the pyrazolyl intermediate with isonicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazolyl or cyclopentyloxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound X belongs to a class of pyridine-pyrazole hybrids. Below is a comparative analysis with three structurally analogous compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Reported Activity | Binding Affinity (IC₅₀/Kd) | Metabolic Stability (t₁/₂) |

|---|---|---|---|---|---|

| Compound X | Pyridine + Pyrazole | Cyclopentyloxy, Ethyl-linked pyrazole | Hypothesized kinase inhibition | N/A | N/A |

| ABT-869 (Linifanib) | Quinoline + Pyrazole | Trifluoromethyl, Ethylamine linker | Multi-kinase inhibitor (VEGFR, PDGFR) | 4–20 nM (kinase assays) | 6–8 hours (human hepatocytes) |

| Tofacitinib | Pyrrolopyridine | Piperidine-cyclopropane | JAK1/JAK3 inhibitor (anti-inflammatory) | 1–56 nM (enzyme assays) | 3 hours (plasma) |

| Ruxolitinib | Pyrazolo[3,4-d]pyrimidine | Cyclopentyl, Hydroxyethyl | JAK1/JAK2 inhibitor (myelofibrosis) | 2.8–4.5 nM (cellular assays) | 5.5 hours (plasma) |

Key Comparative Insights

Structural Similarities: Compound X shares a pyridine-pyrazole scaffold with ABT-869, though the latter’s quinoline core enhances π-π stacking interactions with kinase ATP-binding pockets . Unlike tofacitinib and ruxolitinib, Compound X lacks a fused heterocyclic system (e.g., pyrrolopyridine or pyrazolopyrimidine), which may reduce its selectivity for JAK family kinases .

Functional Differences: Binding Affinity: While ABT-869 and ruxolitinib exhibit low-nanomolar potency, Compound X’s activity remains unquantified. The cyclopentyloxy group in Compound X may sterically hinder target engagement compared to ABT-869’s trifluoromethyl group . Metabolic Stability: Pyrazole-containing compounds like ruxolitinib demonstrate moderate plasma stability due to CYP3A4-mediated oxidation. Compound X’s dimethylpyrazole group could confer resistance to oxidation, but empirical data are lacking .

Synthetic Accessibility :

- Compound X’s synthesis involves a multi-step route, including SNAr displacement for cyclopentyloxy attachment and amide coupling for pyrazole integration. This contrasts with tofacitinib’s streamlined piperidine-cyclopropane functionalization .

Biological Activity

2-(Cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a cyclopentyloxy group, a pyrazole moiety, and an isonicotinamide framework, which are known to influence its biological activity. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is C18H24N4O. The compound has a molecular weight of 328.4 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 2034297-90-8 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of isonicotinamide can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The pyrazole component is also associated with anti-inflammatory activity due to its ability to modulate signaling pathways involved in inflammation.

Anticancer Potential

Preliminary studies suggest that 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide may possess anticancer properties. Compounds containing the isonicotinamide scaffold have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the modulation of key signaling pathways such as the MAPK/ERK pathway.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory processes and cancer progression.

- Modulation of Gene Expression : The compound may affect the expression of genes related to inflammation and cell proliferation.

Case Studies

Recent case studies provide insights into the pharmacological effects of related compounds:

- Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer activity (IC50 values ranging from 0.18 μM to 1.06 μM) .

- Isonicotinamide Derivatives : Another study highlighted the potential of isonicotinamide derivatives as xanthine oxidase inhibitors, which could have implications for treating conditions like gout and cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling reactions. For example, cyclopentyloxy groups can be introduced via alkoxylation of isonicotinamide derivatives under reflux in aprotic solvents like acetonitrile . Optimization involves systematic variation of parameters (temperature, solvent, catalyst) using Design of Experiments (DOE) to maximize yield and purity. DOE reduces experimental trials by identifying critical factors (e.g., molar ratios, reaction time) through factorial designs .

| Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclopentanol, base (e.g., K₂CO₃), DMF | Alkoxylation of isonicotinamide core |

| 2 | 3,5-Dimethylpyrazole derivative, coupling agent (e.g., DCC) | Amide bond formation |

| 3 | Solvent (acetonitrile), reflux (~80°C) | Reaction completion |

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm; pyrazole CH₃ at δ 2.1–2.3 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography (if crystals form): Resolves 3D molecular geometry and bond lengths .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties, reactivity, and binding affinities. For example:

- Reaction Path Search : Identifies transition states and intermediates to optimize synthetic pathways .

- Docking Studies : Models interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Software like AutoDock Vina screens virtual libraries .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions. A systematic approach includes:

- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell lines, assay protocols). Statistical tools (e.g., R or Python’s SciPy) detect trends .

- Dose-Response Curves : Re-evaluate activity across a concentration range to identify non-linear effects.

- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .

Q. What strategies are effective for optimizing large-scale synthesis while maintaining purity?

- Methodological Answer : Scale-up requires balancing efficiency and reproducibility:

- Process Analytical Technology (PAT) : In-line monitoring (e.g., Raman spectroscopy) tracks reaction progress in real time .

- Membrane Separation : Purifies intermediates via nanofiltration to remove byproducts .

- Flow Chemistry : Enhances heat/mass transfer for exothermic reactions, improving yield .

Future Research Directions

- Ligand Design in Coordination Chemistry : Explore the compound’s pyrazole moiety as a ligand for transition metals (e.g., Pd, Cu) to develop catalysts for cross-coupling reactions .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to trace reaction pathways in heterocyclic syntheses .

- High-Throughput Screening : Integrate robotic platforms for rapid testing of derivatives against neglected disease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.